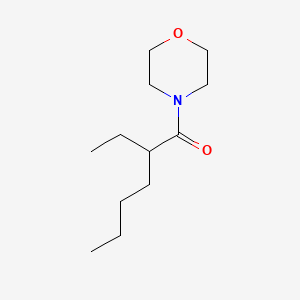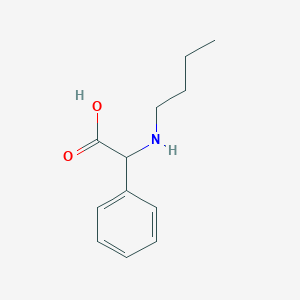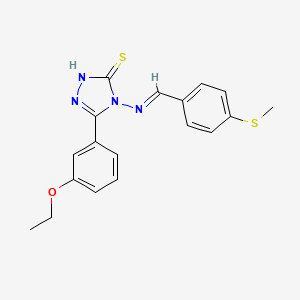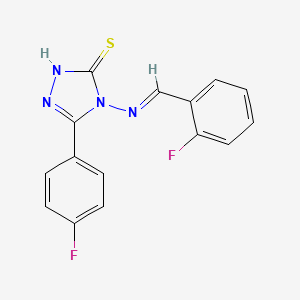
4-(2-Ethylhexanoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylhexanoyl)morpholine is an organic compound with the molecular formula C12H23NO2 It is a derivative of morpholine, featuring an ethylhexanoyl group attached to the nitrogen atom of the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylhexanoyl)morpholine typically involves the acylation of morpholine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+2-Ethylhexanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-(2-Ethylhexanoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学研究应用
4-(2-Ethylhexanoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Ethylhexanoyl)morpholine involves its interaction with various molecular targets. The ethylhexanoyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The morpholine ring’s nitrogen atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
相似化合物的比较
Morpholine: The parent compound, morpholine, is a simpler structure without the ethylhexanoyl group.
4-Ethylmorpholine: This compound has an ethyl group attached to the morpholine ring, but lacks the acyl group.
N-Acylmorpholines: A class of compounds similar to 4-(2-Ethylhexanoyl)morpholine, but with different acyl groups.
Uniqueness: this compound is unique due to the presence of the 2-ethylhexanoyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in simpler morpholine derivatives.
属性
CAS 编号 |
79868-48-7 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC 名称 |
2-ethyl-1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C12H23NO2/c1-3-5-6-11(4-2)12(14)13-7-9-15-10-8-13/h11H,3-10H2,1-2H3 |
InChI 键 |
WJNJRMDHLZDCJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15083156.png)


![5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15083161.png)


![5-(3-isopropoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15083188.png)
![N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083196.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083197.png)

![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B15083210.png)

![3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15083227.png)
